molecular formula C4H9F2N B13526874 (2S)-3,3-difluorobutan-2-amine

(2S)-3,3-difluorobutan-2-amine

Cat. No.: B13526874
M. Wt: 109.12 g/mol
InChI Key: CSENXKZAOYXNPN-VKHMYHEASA-N
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Description

(2S)-3,3-difluorobutan-2-amine is an organic compound characterized by the presence of two fluorine atoms attached to the third carbon of a butane chain, with an amine group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3,3-difluorobutan-2-amine typically involves the introduction of fluorine atoms into a butane backbone followed by the incorporation of an amine group. One common method involves the fluorination of a suitable precursor, such as butan-2-ol, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The resulting 3,3-difluorobutan-2-ol can then be converted to the corresponding amine through reductive amination using reagents like ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-3,3-difluorobutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or thiol groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide or thiols in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce simpler amines or hydrocarbons.

Scientific Research Applications

(2S)-3,3-difluorobutan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural properties.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which (2S)-3,3-difluorobutan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The amine group can participate in nucleophilic attacks or form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3,3-difluorobutan-2-ol: Similar structure but with a hydroxyl group instead of an amine.

    (2S)-3,3-difluorobutan-2-thiol: Similar structure but with a thiol group instead of an amine.

    (2S)-3,3-difluorobutan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.

Uniqueness

(2S)-3,3-difluorobutan-2-amine is unique due to the presence of both fluorine atoms and an amine group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the amine group provides reactivity and potential for forming hydrogen bonds and coordination complexes.

Properties

Molecular Formula

C4H9F2N

Molecular Weight

109.12 g/mol

IUPAC Name

(2S)-3,3-difluorobutan-2-amine

InChI

InChI=1S/C4H9F2N/c1-3(7)4(2,5)6/h3H,7H2,1-2H3/t3-/m0/s1

InChI Key

CSENXKZAOYXNPN-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C(C)(F)F)N

Canonical SMILES

CC(C(C)(F)F)N

Origin of Product

United States

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